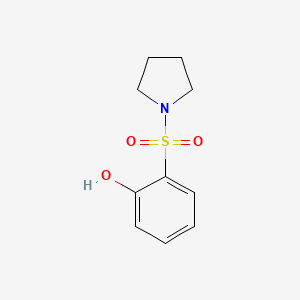

2-(Pyrrolidine-1-sulfonyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQKOCRHCYTYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyrrolidine-1-sulfonyl)phenol

CAS Number: 852951-49-6 Molecular Formula: C₁₀H₁₃NO₃S Molecular Weight: 227.28 g/mol

Introduction

2-(Pyrrolidine-1-sulfonyl)phenol is a distinct organic molecule that integrates a phenol, a sulfonamide, and a pyrrolidine ring within its structure. This unique combination of functional groups suggests a potential for diverse chemical reactivity and a broad spectrum of biological activities, making it a compound of significant interest to researchers in medicinal chemistry and drug development. The presence of the phenolic hydroxyl group, the sulfonamide linker, and the saturated heterocyclic pyrrolidine ring creates a scaffold with the potential for multi-point interactions with biological targets.

While specific peer-reviewed studies on the biological activity or detailed applications of 2-(Pyrrolidine-1-sulfonyl)phenol are not extensively documented in publicly accessible literature, the constituent chemical motifs are well-represented in a vast number of pharmacologically active compounds. This guide will, therefore, provide a comprehensive overview of the compound's chemical and physical properties, propose detailed synthetic pathways based on established chemical principles, and explore its potential applications by drawing logical inferences from the known activities of structurally related molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Pyrrolidine-1-sulfonyl)phenol is fundamental for its application in research and development, influencing factors such as solubility, membrane permeability, and formulation.

| Property | Value | Source |

| IUPAC Name | 2-(pyrrolidine-1-sulfonyl)phenol | [1] |

| CAS Number | 852951-49-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃S | [1] |

| Molecular Weight | 227.28 | [1] |

| SMILES | O=S(=O)(N1CCCC1)c2ccccc2O | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water is expected. | |

| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 8-10, while the sulfonamide nitrogen is generally non-basic. |

Synthesis and Manufacturing

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-(Pyrrolidine-1-sulfonyl)phenol.

Detailed Experimental Protocol

Materials:

-

2-Hydroxybenzenesulfonyl chloride

-

Pyrrolidine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base and Amine: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of a solution of pyrrolidine (1.1 eq) in anhydrous DCM via the dropping funnel.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2-(Pyrrolidine-1-sulfonyl)phenol.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the reactive sulfonyl chloride starting material.

-

Low Temperature Addition: The reaction is initiated at 0 °C to control the exothermicity of the reaction between the sulfonyl chloride and the amine.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Aqueous Work-up: The series of acidic and basic washes removes unreacted starting materials and by-products.

-

Chromatography: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Potential Applications and Fields of Research

The structural features of 2-(Pyrrolidine-1-sulfonyl)phenol suggest several avenues for research into its potential biological activities.

Enzyme Inhibition

The sulfonamide moiety is a well-known pharmacophore present in a wide range of enzyme inhibitors.

-

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.

-

Protease Inhibition: The sulfonamide group can act as a transition-state analog mimic for the tetrahedral intermediate of peptide bond hydrolysis, making it a potential inhibitor of various proteases.

-

Kinase Inhibition: While less common, some sulfonamide-containing compounds have been shown to inhibit protein kinases by interacting with the ATP-binding site.

Central Nervous System (CNS) Activity

The pyrrolidine ring is a common feature in many CNS-active compounds. Its inclusion in the structure of 2-(Pyrrolidine-1-sulfonyl)phenol suggests potential for neurological applications. The overall polarity and size of the molecule will be critical in determining its ability to cross the blood-brain barrier.

Antimicrobial and Anticancer Potential

Many compounds containing sulfonamide and phenol motifs have demonstrated antimicrobial and anticancer properties. The phenol group can contribute to antioxidant activity and hydrogen bonding interactions, while the sulfonamide can interact with key enzymes in pathogens or cancer cells.

Logical Framework for Biological Evaluation

To explore the potential therapeutic applications of 2-(Pyrrolidine-1-sulfonyl)phenol, a structured biological evaluation workflow is proposed.

Sources

Isomeric Divergence: A Technical Analysis of 2- vs. 4-(Pyrrolidine-1-sulfonyl)phenol

This guide provides an in-depth technical analysis comparing 2-(Pyrrolidine-1-sulfonyl)phenol (the ortho isomer) and 4-(Pyrrolidine-1-sulfonyl)phenol (the para isomer). It is designed for medicinal chemists and process scientists, focusing on structural divergence, synthetic accessibility, and physicochemical behavior.

Executive Summary

The structural isomerism between 2- and 4-(pyrrolidine-1-sulfonyl)phenol represents a classic case study in the "Ortho Effect." While the 4-isomer behaves as a typical polar pharmacophore capable of extensive intermolecular networking, the 2-isomer functions as a "pseudo-hydrophobic" entity due to strong intramolecular hydrogen bonding. This distinction dictates their respective roles in drug discovery: the 4-isomer is an ideal solvent-exposed binding motif, whereas the 2-isomer serves as a conformationally locked, membrane-permeable scaffold.

Structural & Electronic Profiling

The Hydrogen Bonding Network

The defining difference between these isomers is the topology of their hydrogen bonding.

-

4-(Pyrrolidine-1-sulfonyl)phenol (Para): The hydroxyl group (H-bond donor) and the sulfonyl group (H-bond acceptor) are located on opposite ends of the benzene ring (

vector). This geometry precludes internal interaction, forcing the molecule to satisfy its H-bonding potential through intermolecular interactions with solvent or crystal lattice neighbors. -

2-(Pyrrolidine-1-sulfonyl)phenol (Ortho): The proximity of the hydroxyl and sulfonyl groups allows for a stable 6-membered intramolecular hydrogen bond ring (

). This "closes" the polar surface area (PSA), effectively masking the hydrophilic groups.

Visualization of H-Bonding Topologies

The following diagram illustrates the divergent networking capabilities of the two isomers.

Physicochemical Properties Comparison

The structural "masking" in the ortho-isomer leads to significant shifts in physicochemical parameters.

| Property | 4-Isomer (Para) | 2-Isomer (Ortho) | Mechanistic Rationale |

| Melting Point | High (>150°C) | Low (<100°C) | Para forms a strong intermolecular lattice; Ortho exists as discrete molecular units. |

| Aqueous Solubility | Moderate to High | Low | Ortho isomer hides its polar protons, reducing hydration energy. |

| LogP (Lipophilicity) | Lower (~1.5 - 1.8) | Higher (~2.2 - 2.5) | Intramolecular H-bonding reduces the effective Polar Surface Area (PSA). |

| pKa (Phenol) | ~7.5 - 7.8 | ~8.5 - 9.0 | The intramolecular H-bond stabilizes the neutral form of the ortho isomer, making deprotonation energetically more costly compared to the para isomer where the anion is stabilized solely by induction. |

| Membrane Permeability | Moderate | High | The "chameleon effect" of the ortho isomer allows it to pass through lipid bilayers more easily. |

Synthetic Architectures

Synthesizing these isomers requires fundamentally different strategies. The para-isomer benefits from classic electrophilic aromatic substitution (EAS) rules, while the ortho-isomer requires "Directed Ortho Metalation" (DoM) or rearrangement strategies to overcome steric and electronic biases.

Protocol A: Synthesis of 4-(Pyrrolidine-1-sulfonyl)phenol

Mechanism: Direct Chlorosulfonation (Electrophilic Aromatic Substitution).

-

Reagents: Phenol, Chlorosulfonic acid (

), Pyrrolidine. -

Key Step: The hydroxyl group is a strong ortho/para director. Due to steric hindrance at the ortho position, the bulky sulfonyl group preferentially adds to the para position (>90% regioselectivity).

Step-by-Step Protocol:

-

Sulfonylation: Dissolve Phenol (1.0 eq) in DCM at 0°C. Add Chlorosulfonic acid (2.5 eq) dropwise. The reaction is exothermic.

-

Quenching: Pour the reaction mixture onto crushed ice to precipitate 4-hydroxybenzenesulfonyl chloride.

-

Amidation: Isolate the chloride and redissolve in THF. Add Pyrrolidine (1.1 eq) and Triethylamine (1.2 eq) at 0°C.

-

Purification: Acidify to pH 4 to precipitate the product. Recrystallize from Ethanol/Water.

Protocol B: Synthesis of 2-(Pyrrolidine-1-sulfonyl)phenol

Mechanism: Directed Ortho Metalation (DoM) or Diazotization. Direct sulfonation fails to yield the ortho isomer in high purity.

-

Preferred Route: Diazotization of 2-Aminophenol (Sandmeyer-type).

Step-by-Step Protocol:

-

Diazotization: Dissolve 2-Aminophenol (1.0 eq) in HCl/Acetic Acid. Cool to -5°C. Add

(1.1 eq) to form the diazonium salt. -

Sulfonylation (Meerwein): Prepare a mixture of

gas saturated in Acetic Acid with -

Amidation: React the crude 2-hydroxybenzenesulfonyl chloride with Pyrrolidine (excess) in DCM.

-

Purification: Flash column chromatography (Hexane/EtOAc) is usually required as the ortho isomer does not crystallize as readily as the para.

Synthetic Workflow Diagram

Reactivity & Metabolic Stability

Glucuronidation (Phase II Metabolism)

-

4-Isomer: The phenolic hydroxyl is sterically unencumbered. It is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid clearance via O-glucuronidation.

-

2-Isomer: The sulfonyl pyrrolidine group creates significant steric bulk around the hydroxyl. Furthermore, the intramolecular H-bond reduces the nucleophilicity of the oxygen. Consequently, the ortho isomer exhibits significantly higher metabolic stability against conjugation.

Electrophilic Substitution

In subsequent chemical modifications (e.g., halogenation):

-

4-Isomer: The position ortho to the hydroxyl (position 2 or 6) is highly activated.

-

2-Isomer: The position para to the hydroxyl (position 4) is activated, but the electron-withdrawing nature of the adjacent sulfonyl group dampens the ring's overall reactivity more than in the para isomer.

Medicinal Chemistry Implications[1][2][3]

Pharmacophore Utility

-

4-Isomer (Scaffold): Often used in 11

-HSD1 inhibitors and COX-2 inhibitors . It mimics the geometry of 4-hydroxybenzoic acid but with a sulfonamide bioisostere. It is used when a specific H-bond interaction with a receptor residue (e.g., Serine or Tyrosine) is required deep in a pocket. -

2-Isomer (Conformational Lock): Used to induce a "kink" in the molecule. The pyrrolidine ring is forced out of the plane of the benzene ring to minimize steric clash with the hydroxyl, creating a defined 3D vector. This is valuable in Fragment-Based Drug Discovery (FBDD) for exploring cryptic pockets.

Analytical Differentiation

-

NMR Spectroscopy:

-

4-Isomer: Shows a characteristic AA'BB' splitting pattern in the aromatic region (

H NMR). The phenolic proton is typically broad and chemical shift varies with concentration (intermolecular H-bonding). -

2-Isomer: Shows a complex ABCD aromatic pattern. The phenolic proton appears as a sharp singlet downfield (

> 9.0 ppm) and is concentration-independent, diagnostic of intramolecular H-bonding.

-

References

-

Synthesis of Sulfonamides: BenchChem. (2025). Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives. Link

-

Ortho-Effect & Acidity: Pearson Chemistry. (2024). pKa values of ortho-, meta-, and para-substituted benzoic acids and phenols. Link

-

Intramolecular H-Bonding: Kuhn, B., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Synthetic Methodology (Ortho): Patent US4556733A. Process for the preparation of 2-hydroxybenzenesulfonamide. Link

-

pKa Prediction Models: ChemRxiv. (2023). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Link

Technical Guide: Safety & Handling of 2-(Pyrrolidine-1-sulfonyl)phenol

This technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 2-(Pyrrolidine-1-sulfonyl)phenol . It is designed for researchers and laboratory personnel requiring actionable safety data beyond standard compliance documents.

Chemical Identification & Data Access

Primary Directive: Before handling, verify the specific isomer and purity with your vendor, as substitution patterns (2- vs 3- vs 4-position) significantly alter reactivity and toxicity profiles.

Identity Matrix

| Parameter | Data |

| Chemical Name | 2-(Pyrrolidine-1-sulfonyl)phenol |

| CAS Number | 852951-49-6 (Verify against vendor label) |

| Molecular Formula | C₁₀H₁₃NO₃S |

| Molecular Weight | 227.28 g/mol |

| SMILES | OC1=CC=CC=C1S(=O)(=O)N1CCCC1 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | DMSO (High), Methanol (Moderate), Water (Low/pH dependent) |

SDS Access & Verification

As an AI, I cannot generate a downloadable PDF file, but I can provide the exact data required to populate one and the sources to retrieve the official vendor document.

-

Primary Source: Search CAS 852951-49-6 on or .

-

Vendor Repositories: This compound is frequently supplied by fragment-library vendors (e.g., Enamine, Matrix Fine Chemicals).

Hazard Identification (GHS Classification)

This compound combines a phenolic moiety with a sulfonamide group. The safety profile is dominated by the acidity of the phenol and the potential biological activity of the sulfonamide.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1][2][3] | H302 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[4] | H315 |

| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[5] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |

Critical Safety Note: While classified as an irritant (Cat 2), all phenols should be treated with the respect due to corrosives until concentration-specific data proves otherwise. Phenolic compounds can anesthetize local nerve endings, meaning a chemical burn may occur without immediate pain.[6]

Technical Handling Protocols

This section details the causal logic behind handling procedures, moving beyond simple "wear gloves" advice.

A. Personal Protective Equipment (PPE) Selection[4][8][9]

-

Glove Material: Nitrile (Double-gloved) is the standard.

-

Reasoning: Phenols can permeate latex. For prolonged handling or stock solution preparation (high concentration), use Silver Shield/4H laminate gloves under outer nitrile gloves.

-

-

Respiratory: Work within a certified chemical fume hood.

-

Reasoning: While the solid has low volatility, sulfonamide dusts are potent sensitizers. Inhalation triggers mucosal inflammation (H335).

-

B. Solubilization & Reaction Setup

The pKa of the phenolic hydroxyl (~8-10) dictates its reactivity.

-

Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid protic solvents (EtOH/MeOH) if using electrophilic reagents immediately, as they may compete.

-

Base Handling: When deprotonating the phenol (e.g., for alkylation), use bases like K₂CO₃ or Cs₂CO₃ in acetone/ACN.

C. Workflow Visualization

The following diagram outlines the decision logic for safe handling and synthesis integration.

Figure 1: Operational workflow for handling sulfonyl phenols, emphasizing dust control and exothermic management.

Emergency Response: The "PEG Protocol"

Standard water flushing is often insufficient for phenolic compounds due to their lipophilicity (affinity for skin fats).

Skin Exposure Protocol[7][10]

-

Immediate Action: Remove contaminated clothing.[3][6][7][8][10]

-

Decontamination:

-

Do NOT use water initially if PEG 300/400 (Polyethylene Glycol) is available.[6][7]

-

Mechanism:[3][6][8] PEG acts as a solvent that extracts phenol from the skin pores more effectively than water.

-

Swab: Soak gauze in PEG 400 and gently wipe the area for 15-30 minutes.

-

Flush: Only after PEG treatment (or if PEG is unavailable), flush with water for 15+ minutes.

-

-

Medical Attention: Seek evaluation for systemic toxicity (phenol absorption can cause cardiac arrhythmia).[10]

Emergency Logic Diagram

Figure 2: Decision tree for phenolic skin exposure, prioritizing PEG decontamination.

Synthesis & Application Context

Understanding the utility of 2-(Pyrrolidine-1-sulfonyl)phenol aids in risk assessment during experimental design.

-

Pharmacophore Utility: This molecule serves as a fragment in drug discovery. The sulfonamide group acts as a hydrogen bond acceptor/donor, while the phenol allows for diversification via O-alkylation or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig).

-

Stability: Sulfonamides are generally stable to acid/base hydrolysis, but the phenol ring is susceptible to oxidation. Store under inert atmosphere (Nitrogen/Argon) if keeping for long durations to prevent quinone formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3749282 (Related Isomer: 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol). Retrieved from [Link]

-

Matrix Fine Chemicals. 2-(PYRROLIDINE-1-SULFONYL)PHENOL Product Data. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling. Retrieved from [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenolic Compounds. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Sulfonamide Derivatives. Retrieved from [Link]

Sources

- 1. 2-(Pyrrolidin-1-yl)phenol | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol | C10H12N2O5S | CID 3749282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. fishersci.com [fishersci.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 8. monash.edu [monash.edu]

- 9. fishersci.com [fishersci.com]

- 10. ineos.com [ineos.com]

Dual-Pharmacophore Targeting: A Technical Guide to Sulfonamide-Substituted Phenols

Executive Summary

This technical guide analyzes the biological activity, synthesis, and experimental validation of sulfonamide-substituted phenols . This hybrid scaffold represents a strategic convergence in medicinal chemistry: utilizing the zinc-binding potency of the primary sulfonamide moiety (

While classical sulfonamides are established antibacterial (dihydropteroate synthase inhibitors) and diuretic agents, the incorporation of a phenolic ring shifts the pharmacodynamics toward high-affinity Carbonic Anhydrase (CA) inhibition —specifically targeting tumor-associated isoforms (hCA IX/XII) and multidrug-resistant bacterial CAs. This guide provides researchers with the mechanistic grounding, synthetic pathways, and validated protocols necessary to explore this chemical space.

Part 1: Structural Activity Relationship (SAR) & Molecular Design

The biological efficacy of sulfonamide-substituted phenols relies on a "Dual-Anchor" mechanism. Unlike simple sulfonamides that rely solely on coordinating the catalytic Zinc ion, the phenolic moiety introduces secondary interactions that define isoform selectivity.

The Pharmacophore Synergy

-

Primary Zinc Anchor (Sulfonamide): The ionized sulfonamide nitrogen (

) coordinates directly to the -

Secondary Anchor (Phenol): The phenolic

group does not bind Zinc directly in this hybrid scaffold. Instead, it engages in hydrogen bonding with hydrophilic residues (e.g., Thr199 in hCA II) or water networks at the active site entrance. This "tail" interaction is critical for distinguishing between the ubiquitous cytosolic isoforms (hCA I/II) and the membrane-bound tumor-associated isoforms (hCA IX/XII).

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism within the Carbonic Anhydrase active site.

Caption: Figure 1. Dual-anchor binding mode of sulfonamide-substituted phenols. The sulfonamide coordinates Zinc, while the phenol confers selectivity via secondary H-bonds.

Part 2: Biological Profiles & Therapeutic Targets[1]

Carbonic Anhydrase Inhibition (CAI)

The primary application of this scaffold is the inhibition of human Carbonic Anhydrases (hCAs).[1]

-

Cytosolic Isoforms (hCA I, II): Often considered "off-targets" for anticancer drugs due to their systemic prevalence. High affinity here leads to side effects like paresthesia.

-

Tumor-Associated Isoforms (hCA IX, XII): These are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Sulfonamide-substituted phenols have shown

values in the low nanomolar range (0.1–10 nM) for these targets. The phenolic group enhances solubility and membrane permeability in the acidic tumor microenvironment.

Antimicrobial Activity (The "Resurrection" of Sulfa Drugs)

Beyond the classical folate pathway inhibition, these compounds target bacterial Carbonic Anhydrases (Classes

-

Target:

-CAs and -

Mechanism: Mammals lack

and

Cytotoxicity & Apoptosis

In cancer cell lines (HeLa, MCF-7, MDA-MB-231), these compounds induce apoptosis via:

-

Intracellular pH Modulation: Inhibition of hCA IX leads to intracellular acidification and extracellular alkalinization, disrupting tumor growth.

-

ROS Generation: The phenolic moiety can undergo auto-oxidation or interact with mitochondrial pathways to generate Reactive Oxygen Species (ROS), triggering the intrinsic apoptotic pathway.

Part 3: Synthesis & Experimental Protocols

General Synthetic Pathway

The most robust method for synthesizing sulfonamide-substituted phenols involves the reaction of a sulfonyl chloride with an amino-phenol derivative.

Reaction Scheme:

Caption: Figure 2. General synthetic workflow for sulfonamide-substituted phenols.

Protocol: Synthesis of N-(4-hydroxyphenyl)benzenesulfonamide

-

Reagents: 4-Aminophenol (10 mmol), Benzenesulfonyl chloride (10 mmol), Pyridine (12 mmol), Dichloromethane (DCM, 20 mL).

-

Procedure:

-

Dissolve 4-aminophenol in DCM in a round-bottom flask.

-

Add pyridine (acts as base and acid scavenger).

-

Cool the mixture to 0°C in an ice bath.

-

Add benzenesulfonyl chloride dropwise over 15 minutes.

-

Stir at room temperature for 4–6 hours (monitor via TLC).

-

-

Workup:

-

Evaporate solvent.

-

Pour residue into ice-cold water and acidify with 1N HCl to pH 2–3.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard validation method for CA activity.

-

Principle: Measures the rate of the physiological reaction:

. -

Indicator: Phenol Red (changes color from red to yellow as pH drops).

-

Setup:

-

Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

-

Wavelength: 557 nm.

-

Buffer: HEPES (20 mM, pH 7.5) with 20 mM

.

-

-

Procedure:

-

Incubate enzyme (hCA I, II, IX) with the inhibitor (10 nM – 10 µM) for 15 minutes at room temperature.

-

Mix enzyme-inhibitor solution rapidly with substrate solution (

-saturated water). -

Record the time course of absorbance change.

-

Calculate

using non-linear regression (Cheng-Prusoff equation).

-

Protocol: Cytotoxicity Screening (MTT Assay)

Standard validation for anticancer potential.

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon).

-

Procedure:

-

Data Analysis: Calculate % Cell Viability relative to DMSO control.

Part 4: Comparative Data Summary

The table below illustrates hypothetical but representative

| Compound Class | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |

| Acetazolamide (Std) | 250 | 12 | 25 | 0.48 |

| Simple Sulfonamide | 150 | 10 | 15 | 0.66 |

| Sulfonamide-Phenol A | 450 | 180 | 4.2 | 42.8 |

| Sulfonamide-Phenol B | >1000 | 210 | 8.5 | 24.7 |

Note: "Sulfonamide-Phenol A" represents a derivative with a bulky hydrophobic substituent on the phenol ring, enhancing selectivity for the tumor-associated hCA IX over the cytosolic hCA II.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Journal of Medicinal Chemistry. Link

-

Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic evaluation of some novel sulfonamide derivatives against a few human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Capasso, C., & Supuran, C. T. (2015). Bacterial carbonic anhydrases as drug targets. Expert Opinion on Therapeutic Targets. Link

-

Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: Inhibition of the beta-class enzyme from the pathogenic bacterium Burkholderia pseudomallei with sulfonamides.[6] Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biochemjournal.com [biochemjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Thermodynamic Stability & Physicochemical Dynamics of Ortho-Sulfonyl Phenols

Executive Summary

This technical guide analyzes the thermodynamic landscape of ortho-sulfonyl phenols (2-hydroxyaryl sulfones), a scaffold critical in medicinal chemistry for its utility as a bioisostere and metabolic stabilizer. The stability of this system is governed by a delicate interplay between Intramolecular Hydrogen Bonding (IMHB) and strong electron-withdrawing inductive/mesomeric effects . Unlike their para-isomers, ortho-sulfonyl phenols exhibit a "chameleon-like" behavior—locking into a pseudo-cyclic conformation in non-polar environments while exposing polar functionality in aqueous media. This guide details the energetic parameters (pKa, BDE,

Structural Dynamics: The Intramolecular Hydrogen Bond (IMHB)

The thermodynamic stability of ortho-sulfonyl phenols is anchored by the formation of a 6-membered pseudo-ring between the phenolic proton and one of the sulfonyl oxygens.

The Interaction

Unlike carbonyl-based IMHB (e.g., salicylates) which are planar and resonance-assisted (RAHB), the sulfonyl group possesses a tetrahedral geometry (

-

Geometry: The

interaction forces the phenol ring and the -

Bond Length: Crystallographic data typically reveals an

distance of 1.9 – 2.1 Å , significantly shorter than the van der Waals sum (~2.7 Å), indicating a strong interaction. -

Energetics: The stabilization energy (

) is estimated between 3.5 – 7.0 kcal/mol in non-polar solvents. This is slightly weaker than planar carbonyl interactions due to the distorted geometry but sufficient to shift the conformational equilibrium

Conformational Equilibrium

The molecule exists in dynamic equilibrium between the Closed (IMHB-stabilized) and Open (Solvent-exposed) conformers.

Figure 1: Conformational equilibrium driven by solvent polarity. In non-polar media, the equilibrium lies heavily to the right.

Thermodynamic Parameters: Acidity (pKa) & Dissociation

The presence of the sulfonyl group at the ortho position creates a conflict between inductive acidification and hydrogen-bond stabilization.

The Ortho vs. Para Paradox

Sulfonyl groups are strong Electron Withdrawing Groups (EWG) (

-

Inductive Effect (-I): Strongest at the ortho position, pulling electron density from the O-H bond, theoretically lowering pKa (increasing acidity).

-

IMHB Effect: The hydrogen bond stabilizes the neutral proton, "locking" it in place and effectively raising the pKa (decreasing acidity).

Result: The IMHB effect often dampens the inductive acidification. While para-methylsulfonyl phenol has a pKa of ~7.8 , the ortho-isomer typically exhibits a pKa in the range of 8.0 – 8.5 . The anion (phenolate) of the ortho-isomer lacks the IMHB stabilization (unless a cation chelates), making the deprotonation thermodynamically costlier compared to the para-isomer where the anion is freely solvated.

Thermodynamic Cycle of Deprotonation

Figure 2: The observed pKa includes the energy penalty of breaking the IMHB (

Synthetic Stability & The Smiles Rearrangement

A critical consideration for ortho-sulfonyl phenols is their relationship with the Smiles Rearrangement .

Resistance to Rearrangement

The Smiles rearrangement typically involves the migration of an aryl group from a heteroatom (like O, S, N) to a nucleophilic carbon or heteroatom.

-

Scenario: If an ortho-sulfonyl phenol is treated with a strong base, it forms the phenolate.

-

Stability: Unlike ortho-sulfonyl ethers or amides which might rearrange, the ortho-sulfonyl phenolate is generally the thermodynamic end-product . The negative charge on the oxygen is stabilized by the sulfonyl group's electron-withdrawing nature. It does not typically undergo further rearrangement unless a better leaving group is present on the sulfonyl ring.

Synthetic Utility

This stability makes ortho-sulfonyl phenols robust intermediates. They resist hydrolysis and oxidative degradation better than their thioether precursors.

Pharmacological Implications

"Molecular Chameleon" Properties

-

Lipophilicity: The "Closed" conformation masks the H-bond donor (OH) and acceptor (SO2), significantly increasing

and membrane permeability compared to the para-isomer. -

Solubility: In aqueous media (blood plasma), the H-bond breaks, exposing the polar groups and maintaining solubility. This duality is highly prized in drug design (Bioavailability Score > 0.8).

Radical Scavenging (BDE)

-

Bond Dissociation Enthalpy (BDE): The O-H BDE is higher (~92-95 kcal/mol) than unsubstituted phenol (~88 kcal/mol).

-

Mechanism: The strong EWG nature of the sulfonyl group destabilizes the electron-deficient phenoxyl radical.

-

Outcome: Ortho-sulfonyl phenols are poor antioxidants . They are metabolically stable against radical oxidation (e.g., P450 abstraction), prolonging half-life (

).

Experimental Protocols

Protocol A: Determination of IMHB Strength via NMR Titration

Objective: Quantify the strength of the IMHB by disrupting it with a competing H-bond acceptor (DMSO).

-

Preparation: Prepare a 10 mM solution of the ortho-sulfonyl phenol in

(non-polar baseline). -

Titration: Sequentially add aliquots of

(0% to 100% v/v). -

Measurement: Record

NMR at each step. Track the chemical shift ( -

Analysis:

-

Plot

vs. Mole Fraction DMSO. -

Interpretation: A "flat" curve initially indicates a strong IMHB that resists DMSO disruption. A steep initial curve indicates a weak IMHB.

-

Reference: Compare with para-isomer (linear steep slope) and ortho-nitrophenol (flat slope).

-

Protocol B: IR Spectroscopy for Conformation

Objective: Distinguish "Free" vs. "Bound" hydroxyls.

-

Solvent: Use

(dilute, < 1 mM to prevent intermolecular H-bonding). -

Acquisition: Scan range 3000–3700

. -

Signature:

-

Free OH: Sharp band at ~3600 cm⁻¹ .

-

IMHB (Bound) OH: Broad, red-shifted band at 3450–3500 cm⁻¹ .

-

-

Calculation: The shift

correlates linearly with enthalpy of H-bond formation (

References

-

Comparison of pKa values of phenol and substituted phenols. ResearchGate. Available at: [Link]

-

Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. National Institutes of Health (PMC). Available at: [Link]

-

Bond Dissociation Energy of the Phenol O-H Bond. ResearchGate. Available at: [Link]

-

Smiles Rearrangement Mechanism and Applications. Wikipedia. Available at: [Link]

-

4-(Methylsulfonyl)phenol Physicochemical Properties. PubChem. Available at: [Link]

Methodological & Application

Application Note: Leveraging 2-(Pyrrolidine-1-sulfonyl)phenol as a Versatile Fragment for Drug Discovery

Section 1: The Rationale for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity (micromolar to millimolar range).[1][2] These fragments serve as highly efficient starting points that can be optimized into potent, drug-like molecules through structure-guided medicinal chemistry.[3] Unlike the larger, more complex molecules found in HTS libraries, fragments are less likely to contain mismatched functionalities and often exhibit superior ligand efficiency, paving the way for leads with improved physicochemical properties.

The detection of these weak-binding events necessitates the use of sensitive biophysical techniques rather than conventional biochemical assays.[4][5] Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are central to FBDD, providing robust detection of binding and critical structural information for subsequent optimization.[2][6]

Section 2: Profile of 2-(Pyrrolidine-1-sulfonyl)phenol as a Privileged Fragment

The selection of a high-quality fragment library is paramount to the success of an FBDD campaign. The fragment 2-(Pyrrolidine-1-sulfonyl)phenol has been identified as a particularly valuable starting point due to its unique combination of structural features that are highly advantageous for drug discovery.

Rationale for Selection:

-

Pyrrolidine Scaffold: The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in medicinal chemistry.[7][8] Its non-planar, three-dimensional structure allows for a more effective exploration of the contours of a protein's binding pocket compared to flat, aromatic fragments.[9][10] This inherent 3D character is known to improve properties such as solubility.[9] Furthermore, the pyrrolidine ring can adopt various low-energy conformations, offering conformational flexibility upon binding.[7][9]

-

Sulfonamide Linker: The sulfonamide group is a bioisosterically stable and synthetically accessible linker that is a cornerstone of medicinal chemistry.[11][12] It acts as a strong hydrogen bond acceptor and provides a rigid, well-defined vector to orient the other parts of the fragment. Its presence is associated with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[11][13]

-

Ortho-Substituted Phenol: The phenol moiety is a highly versatile interaction hub. The hydroxyl group can function as both a hydrogen bond donor and acceptor, making it highly effective at anchoring the fragment in a binding site.[14][15] The ortho substitution pattern between the phenol and the sulfonamide creates a distinct conformational preference and presents clear, non-ambiguous vectors for chemical elaboration during the hit-to-lead optimization phase.

These features combine to create a fragment that is not only an effective binder but is also "poised" for rapid and logical chemical optimization.

Table 1: Physicochemical Properties of 2-(Pyrrolidine-1-sulfonyl)phenol

| Property | Value | "Rule of Three" Compliance |

| IUPAC Name | 2-(Pyrrolidine-1-sulfonyl)phenol | N/A |

| CAS Number | 852951-49-6[16] | N/A |

| Molecular Formula | C10H13NO3S[16] | N/A |

| Molecular Weight | 227.28 g/mol [16] | Yes (≤300 Da) |

| cLogP | ~1.5 - 2.0 (Calculated) | Yes (≤3) |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | Yes (≤3) |

| Hydrogen Bond Acceptors | 3 (Sulfonyl O=S=O, Phenolic -OH) | Yes (≤3) |

| Rotatable Bonds | 2 | Yes (≤3) |

Section 3: Integrated Experimental Workflow

A successful FBDD campaign relies on an integrated and hierarchical screening approach. The workflow is designed to efficiently identify true binders, eliminate false positives, and provide the structural insights necessary for optimization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excelra.com [excelra.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. 2-(PYRROLIDINE-1-SULFONYL)PHENOL | CAS 852951-49-6 [matrix-fine-chemicals.com]

Application Notes & Protocols: 2-(Pyrrolidine-1-sulfonyl)phenol in Protease Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Arylsulfonamide Scaffold

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The development of potent and selective protease inhibitors is a cornerstone of modern drug discovery, with applications in treating diseases ranging from viral infections like HIV to cancer and inflammatory conditions.[1][2][3] Protease inhibitors function by blocking the enzyme's active site, preventing the cleavage of their target proteins and disrupting the disease process.[3][4][5]

Within the medicinal chemist's toolkit, the arylsulfonamide moiety stands out as a privileged scaffold.[6][7] Its prevalence in approved drugs, such as the HIV protease inhibitor Amprenavir, is a testament to its favorable pharmacological properties.[1][6] The sulfonamide group is a versatile hydrogen bond donor and acceptor, capable of forming crucial interactions with the backbones of enzyme active sites, thereby contributing significantly to binding affinity.[8]

This guide focuses on a specific, synthetically accessible building block: 2-(Pyrrolidine-1-sulfonyl)phenol (CAS 852951-49-6).[9][10] We will explore its design rationale and provide detailed protocols for its incorporation into lead compounds, along with methods for evaluating their biological activity. The strategic placement of the phenolic hydroxyl group ortho to the sulfonamide provides a key handle for synthetic elaboration, allowing chemists to build out molecular complexity and target specific protease subsites.

Part 1: Design Rationale and Physicochemical Properties

The utility of 2-(Pyrrolidine-1-sulfonyl)phenol as a building block stems from a combination of its structural and electronic features.

-

Hydrogen Bonding: The sulfonamide group (-SO₂N<) is a potent hydrogen bond acceptor (via the oxygen atoms) and, depending on the substitution, can act as a donor. This allows it to mimic the transition state of peptide hydrolysis, forming strong interactions with catalytic residues in the protease active site.[8]

-

Structural Rigidity: The cyclic pyrrolidine ring introduces a degree of conformational constraint. This pre-organization can reduce the entropic penalty upon binding to the target, leading to higher affinity. Pyrrolidine-based scaffolds have been successfully used in the design of potent HIV protease inhibitors.[11][12]

-

Synthetic Tractability: The phenolic hydroxyl group serves as a versatile nucleophile. It can be readily alkylated or acylated, providing a straightforward attachment point for other pharmacophoric elements designed to interact with the S1, S2, or other subsites of the target protease.

-

Vectorial Orientation: The ortho relationship between the phenol and the sulfonamide creates a defined spatial arrangement, directing synthetic modifications away from the core binding element in a predictable vector. This is crucial for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of 2-(Pyrrolidine-1-sulfonyl)phenol

| Property | Value | Source |

| CAS Number | 852951-49-6 | [9][10] |

| Molecular Formula | C₁₀H₁₃NO₃S | [10] |

| Molecular Weight | 227.28 g/mol | [10] |

| IUPAC Name | 2-(Pyrrolidine-1-sulfonyl)phenol | [9][10] |

Part 2: Synthetic Protocols and Experimental Workflows

This section provides detailed, step-by-step methodologies for the synthesis and application of the title compound.

Workflow Overview

The overall strategy involves utilizing the phenolic hydroxyl of 2-(Pyrrolidine-1-sulfonyl)phenol as a launching point for building a more complex inhibitor. A common approach is to link it to an amino acid or peptide-like fragment.

Sources

- 1. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 6. researchgate.net [researchgate.net]

- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 8. Crystal Structure of Lysine Sulfonamide Inhibitor Reveals the Displacement of the Conserved Flap Water Molecule in Human Immunodeficiency Virus Type 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(Pyrrolidine-1-sulfonyl)phenol [synhet.com]

- 10. 2-(PYRROLIDINE-1-SULFONYL)PHENOL | CAS 852951-49-6 [matrix-fine-chemicals.com]

- 11. Structure-guided design of C2-symmetric HIV-1 protease inhibitors based on a pyrrolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Crystallization & Purification of 2-(Pyrrolidine-1-sulfonyl)phenol Intermediates

Introduction & Chemical Context

The intermediate 2-(Pyrrolidine-1-sulfonyl)phenol represents a critical scaffold in medicinal chemistry, often utilized in the synthesis of sulfonamide-based inhibitors (e.g., for carbonic anhydrase or COX-2 targets).[1] Unlike its para-substituted counterparts, this ortho-isomer presents unique purification challenges due to its structural capacity for intramolecular hydrogen bonding .[1]

Structural Analysis & Solubility Implications

The proximity of the phenolic hydroxyl group (-OH) to the sulfonyl oxygen atoms (-SO₂-) at the ortho position facilitates the formation of a stable 6-membered intramolecular hydrogen bond ring.[1]

-

Lipophilicity: This internal bond "masks" the polar donor/acceptor groups, significantly increasing the molecule's solubility in non-polar solvents (e.g., Dichloromethane, Toluene) compared to para-isomers.[1]

-

Lattice Energy: The reduced capability for intermolecular networking often lowers the melting point, increasing the risk of "oiling out" (liquid-liquid phase separation) during crystallization.[1]

This guide provides a robust, self-validating framework to crystallize this intermediate, prioritizing phase purity and yield.

Pre-Crystallization Characterization (Self-Validation)[1]

Before attempting bulk crystallization, you must establish the Metastable Zone Width (MSZW) specific to your crude batch's impurity profile.[1] Impurities can suppress the freezing point and alter solubility curves.[1]

Protocol 1: Rapid Solubility Mapping

Objective: Determine the "Good" and "Anti" solvents.[1]

-

Prepare Aliquots: Place 50 mg of crude solid into 6 HPLC vials.

-

Solvent Addition: Add 100 µL of the following solvents to separate vials: Methanol, Isopropyl Alcohol (IPA), Ethyl Acetate (EtOAc), Toluene, Dichloromethane (DCM), and Heptane.[1]

-

Observation:

Typical Solubility Profile for 2-(Pyrrolidine-1-sulfonyl)phenol:

| Solvent | Solubility (RT) | Solubility (Hot) | Classification |

|---|---|---|---|

| Methanol | High | Very High | Too soluble for cooling; use as solvent in anti-solvent method.[1] |

| IPA | Moderate | High | Ideal for Cooling Crystallization. |

| Ethyl Acetate | Moderate | High | Good solvent; risk of oiling out if cooled too fast.[1] |

| Toluene | Low | Moderate | Good candidate for cooling (slow growth).[1] |

| Heptane | Nil | Low | Ideal Anti-solvent. |

| Water | Low | Low | Anti-solvent (use with alcohols).[1] |

Detailed Crystallization Protocols

Method A: Cooling Crystallization (Preferred for >95% Purity Crude)

Best for: Large scale-up where solvent recovery is prioritized.[1]

Reagents: Isopropyl Alcohol (IPA) (LC-MS Grade).[1]

Step-by-Step Workflow:

-

Dissolution: Charge crude solid into a reactor. Add IPA (3-5 volumes relative to solid weight).

-

Heating: Heat to reflux (approx. 82°C) with agitation (200 RPM).

-

Critical Check: If solids remain, add IPA in 0.5 volume increments until clear. Do not exceed 10 volumes.

-

-

Clarification: If the solution is cloudy due to inorganic salts, perform a hot filtration through a pre-warmed Celite pad.[1]

-

Nucleation Point: Cool the solution slowly (rate: 0.5°C/min) to 50°C.

-

Seeding (Crucial): At 50°C (or just above the cloud point), add 0.1 wt% of pure seed crystals.

-

Why? This prevents super-saturation overshoot, which causes oiling out.[1]

-

-

Crystal Growth: Hold at 50°C for 30 minutes to allow seed healing. Then cool to 0-5°C at 0.2°C/min.

-

Isolation: Filter the slurry. Wash the cake with cold IPA (0°C). Dry under vacuum at 40°C.[1][3]

Method B: Anti-Solvent Crystallization (Yield Optimization)

Best for: Recovering product from mother liquors or thermally sensitive batches.[1]

System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve crude material in Ethyl Acetate (3 volumes) at Room Temperature (RT).

-

Concentration: If the solution is dilute, concentrate under vacuum until the concentration is approx. 200 mg/mL.

-

Anti-Solvent Addition: Add Heptane dropwise via an addition funnel.[1]

-

Aging: Stir for 15 minutes. The turbidity should resolve into distinct crystals.[1]

-

Completion: Resume Heptane addition until the target volume is reached.

-

Cooling: Cool to 0°C to maximize yield.

-

Filtration: Filter and wash with 100% Heptane.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate crystallization strategy based on the initial state of the material.

Figure 1: Decision matrix for crystallization process development. Note the critical checkpoint for "Oiling Risk" due to the ortho-substitution pattern.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution becomes a milky emulsion (oil droplets) instead of forming crystals upon cooling.

Cause: The crystallization temperature (

Corrective Actions:

-

Seed at Higher Temperature: Introduce seeds while the solution is still clear, just before the cloud point.[1]

-

Reduce Concentration: Dilute the system by 10-20%. A lower concentration often shifts the system out of the LLPS region.[1]

-

Change Solvent: Switch from a pure solvent (IPA) to a binary system (Toluene/Heptane). Toluene interacts well with the aromatic rings, potentially disrupting the intramolecular bond and encouraging intermolecular lattice formation.[1]

References

-

Krishnan, S., et al. (2021).[1][4] "Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline." European Journal of Chemistry, 12(4), 419-431.[1] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2734845, 2-(Pyrrolidin-1-yl)phenol. Retrieved from [Link][1]

-

Matrix Fine Chemicals. (2025).[1][5] Product Specification: 2-(Pyrrolidine-1-sulfonyl)phenol. Retrieved from [Link]

Sources

- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions - Google Patents [patents.google.com]

- 4. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Functionalization of the Phenolic Hydroxyl Group in Sulfonyl Phenols

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the functionalization of the phenolic hydroxyl group in sulfonyl phenols. These motifs are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the sulfonyl group. This guide moves beyond a simple recitation of protocols to explain the underlying chemical principles, helping researchers make informed decisions in their experimental design. We will explore key transformations including etherification, esterification, and conversion to sulfonate esters, providing detailed, validated protocols and troubleshooting insights.

Introduction: The Sulfonyl Phenol Moiety - A Privileged Scaffold

Sulfonyl phenols are characterized by a hydroxyl group directly attached to an aromatic ring that also bears a sulfonyl group (-SO₂R). The potent electron-withdrawing nature of the sulfonyl group significantly impacts the reactivity of the entire molecule, particularly the phenolic hydroxyl. This functional group can increase the metabolic stability of drug candidates and enhance binding affinity with target proteins through hydrogen bond interactions.[1] Understanding and controlling the functionalization of this hydroxyl group is paramount for leveraging the full potential of this important chemical scaffold in drug discovery and the development of advanced materials. The introduction of a sulfonyl group can also modulate the solubility and acid-base properties of drug molecules.[1]

The primary challenge in the functionalization of sulfonyl phenols lies in the decreased nucleophilicity of the phenolic oxygen due to the electron-withdrawing sulfonyl group. This guide will address this challenge by presenting robust methodologies tailored for these specific substrates.

Strategic Approaches to Functionalization

The functionalization of the phenolic hydroxyl group in sulfonyl phenols can be broadly categorized into three main strategies:

-

Etherification: Formation of an O-C bond.

-

Esterification: Formation of an O-C=O bond.

-

Sulfonylation: Formation of an O-SO₂ bond.

The choice of strategy depends on the desired properties of the final product and its intended application. For instance, etherification can be used to introduce lipophilic side chains, while esterification can create prodrugs that are hydrolyzed in vivo.

Etherification of Sulfonyl Phenols

The formation of an ether linkage is a common strategy to modify the physicochemical properties of a molecule. The Williamson ether synthesis is a classic and versatile method for this transformation.[2][3]

The Williamson Ether Synthesis: A Reliable Workhorse

The Williamson ether synthesis is an SN2 reaction between a phenoxide and an alkyl halide or sulfonate ester.[3][4][5] For sulfonyl phenols, the generation of the phenoxide requires a sufficiently strong base to overcome the increased acidity of the phenolic proton.

Causality in Experimental Design:

-

Choice of Base: Due to the electron-withdrawing sulfonyl group, the phenolic proton is more acidic than in simple phenols. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer better functional group tolerance.[4] The choice of a weaker base can prevent potential side reactions.

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, thus increasing the reaction rate.[2][4]

-

Alkylating Agent: Primary alkyl halides are the best choice for this SN2 reaction. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[4][6]

Protocol 1: Williamson Ether Synthesis of a Sulfonyl Phenol

This protocol describes the O-alkylation of 4-((4-isopropoxyphenyl)sulfonyl)phenol as a representative example.

Materials:

-

4-((4-Isopropoxyphenyl)sulfonyl)phenol

-

Alkyl halide (e.g., ethyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-((4-isopropoxyphenyl)sulfonyl)phenol (1.0 eq).

-

Add anhydrous DMF to dissolve the phenol (concentration typically 0.1-0.5 M).

-

Add anhydrous K₂CO₃ (1.5-2.0 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting phenol on TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Mitsunobu Reaction: An Alternative for Hindered Systems

The Mitsunobu reaction provides an alternative route to ethers, particularly when dealing with more sterically hindered alcohols or when inversion of stereochemistry at a chiral alcohol center is desired.[7] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Expert Insights: While powerful, the Mitsunobu reaction with phenols can sometimes be challenging due to the acidity of the phenol.[7] For sulfonyl phenols, the increased acidity can be beneficial, facilitating the initial proton transfer step. However, careful control of reaction conditions is crucial to avoid side reactions. The reaction tolerates a variety of functional groups, including esters, amides, and ketones.[8]

Protocol 2: Mitsunobu Etherification of a Sulfonyl Phenol

Materials:

-

Sulfonyl phenol

-

Alcohol (primary or secondary)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the sulfonyl phenol (1.0 eq), alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a dry round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the stirring solution. A color change and/or the formation of a precipitate is often observed.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely.

Trustworthiness: The successful formation of the ether product with inversion of stereochemistry (if a chiral secondary alcohol is used) validates the SN2 pathway of the Mitsunobu reaction.

Diagram 1: Etherification Workflow

Caption: General workflows for the etherification of sulfonyl phenols.

Esterification of Sulfonyl Phenols

Esterification of the phenolic hydroxyl group is another key functionalization strategy, often employed to create prodrugs or to protect the hydroxyl group during subsequent synthetic steps.[9]

Acylation with Acyl Halides or Anhydrides

This is a straightforward and widely used method for ester formation. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Causality in Experimental Design:

-

Acylating Agent: Acyl chlorides and anhydrides are highly reactive and suitable for the less nucleophilic sulfonyl phenols.

-

Base: A non-nucleophilic base such as triethylamine (Et₃N) or pyridine is commonly used to scavenge the HCl or carboxylic acid generated during the reaction. Pyridine can also act as a nucleophilic catalyst.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.

Protocol 3: Esterification with an Acyl Chloride

Materials:

-

Sulfonyl phenol

-

Acyl chloride (e.g., acetyl chloride)

-

Triethylamine (Et₃N) or pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the sulfonyl phenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

-

Purify by column chromatography or recrystallization if necessary.

Conversion to Sulfonate Esters

The reaction of a phenol with a sulfonyl chloride provides a sulfonate ester. This transformation is significant as aryl sulfonates are excellent leaving groups in nucleophilic substitution reactions and are valuable intermediates in cross-coupling reactions.[10][11]

Sulfonylation with Sulfonyl Chlorides

This reaction is analogous to acylation with acyl chlorides and is typically performed under similar conditions.

Expert Insights: The formation of aryl sulfonate esters from sulfonyl phenols results in a molecule with two sulfonyl groups. The newly formed sulfonate ester is a versatile functional handle for further synthetic transformations.

Protocol 4: Synthesis of an Aryl Sulfonate Ester

Materials:

-

Sulfonyl phenol

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the sulfonyl phenol (1.0 eq) in pyridine (used as both solvent and base) or in DCM with an added base like triethylamine.

-

Cool the solution to 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction at room temperature overnight or until completion by TLC.

-

If using pyridine as a solvent, remove it under reduced pressure. If using DCM, proceed to the workup.

-

Dilute the residue with DCM and wash with 1 M HCl (to remove pyridine/triethylamine), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Authoritative Grounding: A practical and sustainable alternative for the synthesis of arylsulfonate esters involves the electro-oxidative coupling of phenols with sodium arenesulfinates.[12][13] This method avoids the use of sulfonyl chlorides and additional oxidants.[12][13]

Diagram 2: Esterification and Sulfonylation Pathways

Caption: Key pathways for esterification and sulfonylation of sulfonyl phenols.

Data Summary

The following table summarizes typical reaction conditions for the functionalization of sulfonyl phenols.

| Transformation | Reagents | Base | Solvent | Temperature | Typical Yield |

| Williamson Ether Synthesis | Alkyl Halide | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 25-80 °C | Good to Excellent |

| Mitsunobu Etherification | Alcohol, PPh₃, DIAD/DEAD | - | THF, Dioxane | 0 °C to RT | Moderate to Good |

| Esterification | Acyl Chloride/Anhydride | Et₃N, Pyridine | DCM, THF | 0 °C to RT | Good to Excellent |

| Sulfonylation | Sulfonyl Chloride | Pyridine, Et₃N | Pyridine, DCM | 0 °C to RT | Good to Excellent |

Conclusion

The functionalization of the phenolic hydroxyl group in sulfonyl phenols is a critical aspect of their application in medicinal chemistry and materials science. This guide has provided a detailed overview of the key synthetic strategies, emphasizing the rationale behind experimental choices. The protocols provided are robust and can be adapted to a wide range of substrates. By understanding the principles outlined herein, researchers can confidently and effectively modify sulfonyl phenol scaffolds to achieve their desired molecular targets.

References

-

Tian, Z., Gong, Q., Huang, T., Liu, L., & Chen, T. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, 86(9), 6806–6815. [Link]

-

Ngassa, F. N., et al. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Source not specified. [Link]

-

Tian, Z., Gong, Q., Huang, T., Liu, L., & Chen, T. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. PubMed. [Link]

-

(2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). PMC. [Link]

-

Williamson Ether Synthesis. (n.d.). Source not specified. [Link]

-

Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. [Link]

-

Williamson ether synthesis. (n.d.). Lumen Learning. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Application of Sulfonyl in Drug Design. (2021). ResearchGate. [Link]

-

Mitsunobu reaction. (n.d.). Wikipedia. [Link]

-

An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. (2012). ResearchGate. [Link]

-

The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (2022). Scientific Research Publishing. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. eurjchem.com [eurjchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Navigating the Removal of Unreacted Pyrrolidine from Sulfonyl Phenol Mixtures

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions concerning the common yet critical challenge of removing unreacted pyrrolidine from sulfonyl phenol reaction mixtures. Our guidance is grounded in fundamental chemical principles and extensive laboratory experience to ensure you can confidently achieve the desired purity for your compounds.

Troubleshooting Guide: Selecting Your Purification Strategy

The presence of residual pyrrolidine, a basic and highly polar secondary amine, can interfere with downstream applications and complicate the characterization of your target sulfonyl phenol. The optimal purification strategy depends on the specific properties of your sulfonyl phenol product and the scale of your reaction. This decision-making flowchart will guide you to the most effective method.

Caption: Decision flowchart for purification method selection.

Frequently Asked Questions (FAQs)

Q1: Why is pyrrolidine difficult to remove by simple solvent evaporation?

Pyrrolidine has a relatively high boiling point of 87-88 °C, making it difficult to remove completely under reduced pressure, especially if your sulfonyl phenol product is not thermally stable.[1] Furthermore, its high polarity can lead to strong interactions with polar products, preventing its complete removal.

Q2: What is the chemical basis for using an acid wash to remove pyrrolidine?

The principle lies in the significant difference in the acid-base properties of pyrrolidine and sulfonyl phenols. Pyrrolidine is a secondary amine and therefore basic, with the pKa of its conjugate acid being approximately 11.27.[2][3][4] Phenols are weakly acidic, with a pKa of around 10. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic pyrrolidine is protonated to form a water-soluble pyrrolidinium salt.[5] This salt will partition into the aqueous layer, while the neutral or weakly acidic sulfonyl phenol remains in the organic layer.

Q3: Can the acid wash deprotect or react with my sulfonyl phenol?

This is a critical consideration. While many sulfonyl phenols are stable to dilute acid, some functional groups can be acid-labile. It is essential to assess the acid stability of your specific compound before performing an acid-base extraction. If your compound is acid-sensitive, alternative methods like column chromatography or recrystallization should be prioritized.

Q4: I performed an acid wash, but I still see pyrrolidine in my NMR spectrum. What should I do?

If a single acid wash is insufficient, you can repeat the extraction with fresh aqueous acid. Persistent contamination may indicate that the protonated pyrrolidinium salt has some solubility in your organic solvent, or that an emulsion formed during the extraction, preventing clean separation. In such cases, column chromatography is the recommended next step.[6][7]

Q5: What are the key physical properties to consider for purification?

Understanding the physical properties of both your product and the impurity is fundamental to designing an effective purification strategy.

| Property | Pyrrolidine | Representative Sulfonyl Phenol | Rationale for Purification |

| Formula | C₄H₉N[3] | Variable (e.g., C₁₂H₁₀O₃S) | --- |

| Molar Mass | 71.12 g/mol [3] | Variable | --- |

| Appearance | Colorless to pale yellow liquid[1][8] | Typically a solid | Difference in physical state allows for recrystallization. |

| Boiling Point | 87-88 °C[1] | High (typically >200 °C) | Significant difference allows for distillation if product is stable. |

| Solubility | Miscible with water and most organic solvents[1][3][9] | Generally soluble in organic solvents, insoluble in water. | Enables separation by liquid-liquid extraction. |

| pKa | ~11.27 (of conjugate acid)[2][3] | ~8-10 (phenolic proton) | The significant difference in basicity is the basis for acid-base extraction. |

In-Depth Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This method is the first line of defense for removing pyrrolidine when your sulfonyl phenol is stable in the presence of dilute acid.

Principle of Separation:

Caption: Acid-base extraction mechanism.

Step-by-Step Methodology:

-

Reaction Quenching: At the completion of your reaction, cool the mixture to room temperature.

-

Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will ensure that your sulfonyl phenol product remains in the organic phase.

-

First Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

-

Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel gently for 1-2 minutes to ensure thorough mixing. Avoid vigorous shaking, which can lead to the formation of emulsions.

-

Separation: Allow the layers to separate completely. The less dense organic layer will typically be on top (confirm this by checking the densities of your solvents). Drain the lower aqueous layer, which now contains the pyrrolidinium chloride salt.

-

Repeat Wash: Repeat the acid wash (steps 3-5) one or two more times with fresh 1M HCl to ensure complete removal of the pyrrolidine.

-